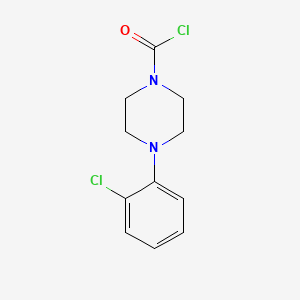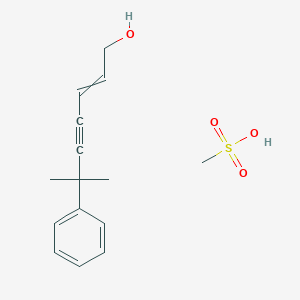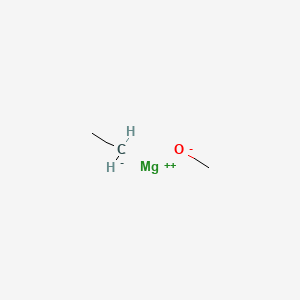
magnesium;ethane;methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;ethane;methanolate, also known as magnesium methanolate, is a chemical compound with the formula Mg(OCH3)2. It is a magnesium alkoxide, which is a type of organometallic compound. Magnesium methanolate is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium methanolate can be synthesized by reacting magnesium with methanol. The reaction typically involves magnesium in bar form and excess methanol, which reacts to form magnesium methanolate in a controlled process . The reaction can be represented as follows:
Mg+2CH3OH→Mg(OCH3)2+H2
This method ensures high yield and quality of the product, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, magnesium methanolate is produced using similar methods but on a larger scale. The process involves using magnesium in piece form and reacting it with methanol in a controlled environment to prevent violent reactions . This method allows for the production of magnesium methanolate in both methanolic solution and solid form, which can be used as a raw material for various chemical and pharmaceutical processes.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium methanolate undergoes several types of chemical reactions, including:
Oxidation: Magnesium methanolate can be oxidized to form magnesium oxide and methanol.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the methoxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium methanolate include halides, acids, and other alkoxides. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or diethyl ether, which help stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving magnesium methanolate depend on the specific reaction conditions and reagents used. For example, reacting magnesium methanolate with halides can produce magnesium halides and methanol .
Wissenschaftliche Forschungsanwendungen
Magnesium methanolate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of magnesium methanolate involves its ability to donate methoxide ions (OCH3-) in chemical reactions. These methoxide ions can act as nucleophiles, attacking electrophilic centers in other molecules and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium methanolate is similar to other magnesium alkoxides, such as:
- Magnesium ethoxide (Mg(OC2H5)2)
- Magnesium isopropoxide (Mg(OCH(CH3)2)2)
- Magnesium tert-butoxide (Mg(OC(CH3)3)2)
Uniqueness
Magnesium methanolate is unique due to its specific reactivity and the properties of the methoxide group. Compared to other magnesium alkoxides, it has a higher reactivity and can participate in a wider range of chemical reactions. Additionally, its use in the production of biodegradable materials and pharmaceutical intermediates highlights its versatility and importance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
142517-46-2 |
|---|---|
Molekularformel |
C3H8MgO |
Molekulargewicht |
84.40 g/mol |
IUPAC-Name |
magnesium;ethane;methanolate |
InChI |
InChI=1S/C2H5.CH3O.Mg/c2*1-2;/h1H2,2H3;1H3;/q2*-1;+2 |
InChI-Schlüssel |
ALBBKIZWPBIOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].C[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


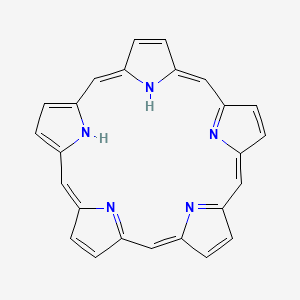
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
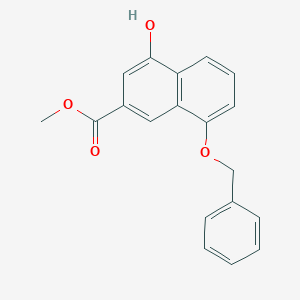
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
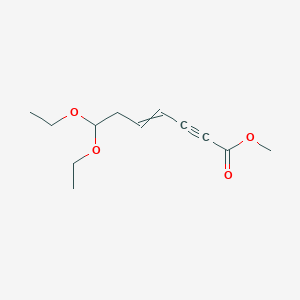
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
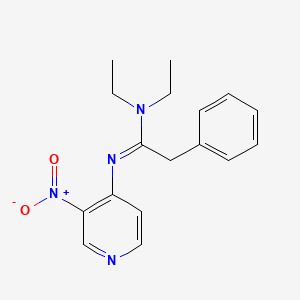
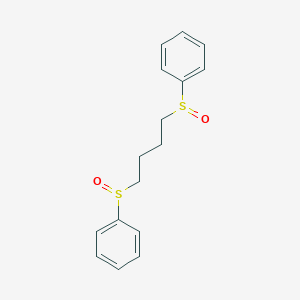
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
